Molecular iodine-mediated reaction of 2-(2-phenylethynyl)-Morita–Baylis–Hillman adducts: an easy route to naphthyl ketones and iodo-substituted isochromenes†
Organic & Biomolecular Chemistry Pub Date: 2014-08-13 DOI: 10.1039/C4OB00938J
Abstract
The molecular iodine-promoted reaction of 2-(2-phenylethynyl)-Morita–Baylis–Hillman adducts is reported. In the presence of I2, naphthyl ketone derivatives are produced, whereas in the presence of I2/K3PO4, iodo-substituted isochromene derivatives are produced.

Recommended Literature
- [1] High throughput exploration of the oxidation landscape in high entropy alloys†
- [2] New class of Preyssler-lanthanide complexes with modified and extended structures tuned by the lanthanide contraction effect†
- [3] Analytical Division Diary
- [4] Bioactive peptides from foods: production, function, and application
- [5] Tuning the magnetic properties of a diamagnetic di-Blatter's zwitterion to antiferro- and ferromagnetically coupled diradicals†
- [6] Tuning the selective permeability of polydisperse polymer networks†
- [7] Remarkably enhanced dynamic oxygen migration on graphene oxide supported by copper substrate†
- [8] Facile synthesis of rhombic dodecahedral AgX/Ag3PO4 (X = Cl, Br, I) heterocrystals with enhanced photocatalytic properties and stabilities†
- [9] Front cover
- [10] A new synthesis of methyl 3,4-O-ethylidene-β-L-arabinopyranoside by reduction of an acetoxonium ion salt

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 16413-88-0